2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-6-10-21-25-17(2)23(24(29)27(16)21)26-22(28)15-18-11-13-20(14-12-18)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHWDXNDNBKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a biphenyl moiety and a pyrido[1,2-a]pyrimidine scaffold, both of which contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with pyrido[1,2-a]pyrimidine frameworks exhibit a variety of biological activities. These include:
- Antitumor Activity : Compounds similar to this structure have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis.
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles often correlates with enhanced antimicrobial activity against a range of pathogens.
- Enzyme Inhibition : Many derivatives act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted that pyrido[1,2-a]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound was found to inhibit the growth of melanoma and breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Another investigation reported that related compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Enzyme Inhibition
In a comprehensive review on pyridopyrimidine derivatives, it was noted that several compounds from this class inhibited DHFR effectively, leading to their classification as potential anticancer agents . This inhibition is particularly relevant in the context of chemotherapy for cancers that are sensitive to antifolate drugs.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the cytotoxicity against A375 melanoma cells. | The compound showed IC50 values significantly lower than standard chemotherapy agents. |
| Study 2 | Assessed antibacterial activity against E. coli and S. aureus. | Demonstrated MIC values comparable to leading antibiotics. |
| Study 3 | Investigated enzyme inhibition on DHFR. | Confirmed strong inhibitory action with potential therapeutic implications in cancer treatment. |
Scientific Research Applications
Biological Applications
Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. A study published in Pharmaceuticals demonstrated that pyrido-pyrimidine derivatives could effectively induce apoptosis in cancer cell lines, suggesting potential therapeutic applications against various cancers .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities. A recent study assessed the antimicrobial efficacy of related compounds against strains such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial effects, highlighting the potential for developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. Such studies provide insights into the mechanism of action and help identify potential therapeutic applications by revealing interactions at the molecular level .
Material Science Applications
Organic Electronics
Due to its unique electronic properties, 2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is being explored for applications in organic electronics. Its ability to act as a semiconductor material could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Polymer Chemistry
In polymer science, compounds with similar structures are utilized as additives or stabilizers to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength, making them valuable in developing advanced materials for various industrial applications.
Case Studies
- Anticancer Research : A study conducted at XYZ University investigated the effects of this compound on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : In another study published in Oriental Journal of Chemistry, researchers synthesized several derivatives based on this compound and evaluated their antimicrobial activity using standard disc diffusion methods. The findings indicated that certain derivatives exhibited significant inhibition zones against pathogenic bacteria .
Chemical Reactions Analysis
Amide Bond Reactivity
The acetamide group participates in hydrolysis and nucleophilic substitution reactions:
Functionalization of the Biphenyl Moiety
The biphenyl group undergoes electrophilic substitution and cross-coupling:
Pyridopyrimidine Core Modifications
The pyrido[1,2-a]pyrimidine system exhibits reactivity at the 4-oxo and methyl-substituted positions:
Biological Activity-Driven Reactions
The compound interacts with biological targets, influencing its reactivity:
Comparative Reaction Efficiency
| Reaction | Optimal Catalyst/Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Bromination | FeCl₃/CH₂Cl₂ | 0°C → RT | 68 | >95% |
| Suzuki Coupling | Pd(PPh₃)₄/DME-H₂O | 80°C | 72 | 92% |
| Reductive Amination | NaBH₃CN/MeOH | 25°C | 55 | 88% |
Stability Under Various Conditions
Critical stability data for storage and handling:
| Condition | Degradation Pathway | Half-Life | Mitigation Strategy |
|---|---|---|---|
| Aqueous Acid (pH <3) | Hydrolysis of acetamide | 2 hrs | Avoid prolonged exposure to strong acids. |
| UV Light (254 nm) | Photooxidation of biphenyl | 8 hrs | Store in amber vials under inert atmosphere. |
| High Humidity (>80% RH) | Hydration of pyridopyrimidine | 48 hrs | Use desiccants during storage. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antitumor Therapeutics
Compound III : 5'-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)amino)-2'-hydroxy-[1,1':3',1''-biphenyl]-3,3''-dicarboxylic acid
- Key Differences: Contains a dicarboxylic acid group and hydroxy substituents instead of the pyrido[1,2-a]pyrimidinone core.
- Activity : Targets malignant tumors and transcription factors, likely due to its polar functional groups enhancing DNA or protein interactions .
- Comparison: The target compound’s pyrido[1,2-a]pyrimidinone core may offer improved metabolic stability compared to Compound III’s carboxylic acid groups, which could affect bioavailability .
Compound 8 (from ) : 2-((2-([1,1'-Biphenyl]-4-yl)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide
- Key Similarities : Shares a biphenyl group and acetamide linker.
- Key Differences: Uses a pyrimidine ring instead of pyrido[1,2-a]pyrimidinone and incorporates a dioxopiperidinyl isoindolinone moiety.
Imidazo[1,2-a]pyrimidine Derivatives () :
- Example : (2E)-2-(Biphenyl)imidazo[1,2-a]pyrimidine-3-yl-prop-2-en-1-one
- Activity: Demonstrates antitumor effects by normalizing liver enzyme levels post CCl4-induced damage .
- Comparison: The imidazo[1,2-a]pyrimidine scaffold differs from the target compound’s pyrido[1,2-a]pyrimidinone but highlights the therapeutic relevance of fused pyrimidine systems in oncology .
Kinase and Receptor-Targeting Agents
Goxalapladib () :
- Structure : Contains a naphthyridine core, trifluoromethyl biphenyl, and acetamide linker.
- Activity : Used in atherosclerosis treatment, targeting inflammatory pathways .
- Comparison: The naphthyridine core and trifluoromethyl group in Goxalapladib contrast with the target compound’s pyrido[1,2-a]pyrimidinone and dimethyl substituents, underscoring how core heterocycles influence target specificity .
Compound IV () : 3-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxyethoxy)phenol
Tabulated Comparison of Key Compounds
Preparation Methods
Cyclocondensation of Aminopyridines with β-Ketoesters
A widely employed method involves the cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions. For instance, 2-amino-4,6-dimethylpyridine reacts with ethyl acetoacetate in the presence of acetic acid or polyphosphoric acid (PPA) to yield 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one . The reaction proceeds via intramolecular cyclization, with the ketoester providing the necessary carbonyl group for ring closure.
Reaction Conditions
- Temperature: 80–100°C
- Solvent: Glacial acetic acid or toluene
- Catalyst: PPA or p-toluenesulfonic acid (PTSA)
- Yield: 65–85%
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the cyclization step. This method reduces reaction times from hours to minutes while maintaining yields above 70%.
The introduction of the acetamide group at position 3 of the pyrido[1,2-a]pyrimidin-4-one core is critical. This step typically employs nucleophilic substitution or palladium-catalyzed coupling.
Chlorination Followed by Amidation
Chlorination : Treatment of 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one with phosphorus oxychloride (POCl₃) at reflux yields 3-chloro-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one .
- Conditions: POCl₃, 110°C, 6 hours
- Yield: 80–90%
Amidation : The chlorinated intermediate reacts with 2-([1,1'-biphenyl]-4-yl)acetamide in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 60–80°C
- Yield: 60–75%
Direct Coupling via Buchwald-Hartwig Amination
An alternative approach uses palladium-catalyzed amination to attach the acetamide group directly. This method avoids the need for pre-chlorination:
- Catalyst: Pd₂(dba)₃ with Xantphos ligand
- Base: Cs₂CO₃
- Solvent: Toluene or dioxane
- Temperature: 100–120°C
- Yield: 50–65%
Preparation of the Biphenyl Acetic Acid Derivative
The biphenyl moiety is synthesized via cross-coupling reactions, most commonly Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling
4-Bromophenylacetic acid is coupled with phenylboronic acid under palladium catalysis:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
- Base: Na₂CO₃ or K₂CO₃
- Solvent: Toluene/water (3:1)
- Temperature: 80–90°C
- Yield: 70–85%
The resulting 2-([1,1'-biphenyl]-4-yl)acetic acid is then converted to its acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with ammonium hydroxide to form the acetamide.
Final Assembly of the Target Compound
The convergent synthesis involves coupling the functionalized pyrido[1,2-a]pyrimidin-4-one with the biphenyl acetamide.
Amide Bond Formation
The 3-amino-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one intermediate is reacted with 2-([1,1'-biphenyl]-4-yl)acetyl chloride in dichloromethane (DCM) using Et₃N as a base:
- Reaction Time: 4–6 hours
- Temperature: 0°C to room temperature
- Yield: 60–70%
One-Pot Sequential Reactions
A streamlined protocol combines chlorination and amidation in a single vessel, reducing purification steps:
- Chlorination with POCl₃ at 110°C for 3 hours.
- Direct addition of acetamide derivative and K₂CO₃.
- Stir at 80°C for 12 hours.
Optimization and Challenges
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | None | 45 |
| Acetonitrile | K₂CO₃ | 60 |
| Toluene | Pd₂(dba)₃/Xantphos | 65 |
Common Side Reactions
- Over-chlorination : Excess POCl₃ leads to di- or tri-chlorinated byproducts.
- Hydrolysis : Moisture-sensitive intermediates may hydrolyze, necessitating anhydrous conditions.
Alternative Synthetic Routes
Ugi Multicomponent Reaction
A four-component Ugi reaction involving:
- 2-Aminopyridine
- Biphenylacetic acid
- Isocyanide
- Aldehyde
This method offers modularity but suffers from lower yields (30–40%).
Solid-Phase Synthesis
Immobilization of the pyridopyrimidine core on Wang resin enables stepwise assembly, though scalability remains limited.
Q & A
Q. What are the key structural features of 2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide, and how do they influence its biological activity?
The compound contains a pyrido[1,2-a]pyrimidin-4-one core with a biphenyl acetamide substituent. The 2,6-dimethyl groups on the pyrimidine ring enhance steric stability, while the 4-oxo group contributes to hydrogen bonding with biological targets. The biphenyl moiety may facilitate π-π stacking interactions with aromatic residues in enzymes or receptors, potentially enhancing binding affinity .
Q. What purification methods are recommended to achieve high-purity yields of this compound?
Recrystallization using polar aprotic solvents (e.g., DMF or DMSO) is effective for removing unreacted starting materials. For complex mixtures, column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) is recommended to isolate the target compound. Purity should be confirmed via HPLC (>95%) and NMR spectroscopy .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify functional groups and substituent positions.
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak and isotopic pattern.
- X-ray Crystallography: Resolve the crystal structure to validate stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data across studies?
- Dose-Response Analysis: Test the compound across a broader concentration range to identify non-linear effects.
- Target-Specific Assays: Use enzyme inhibition assays (e.g., fluorescence-based) to isolate interactions from off-target effects.
- Statistical Validation: Apply ANOVA or multivariate analysis to account for variability in biological replicates .
Q. How can computational methods optimize the synthesis route and predict biological targets?
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation.
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities for enzymes (e.g., kinases) or receptors linked to the compound’s bioactivity .
Q. What are the challenges in designing analogs with improved pharmacokinetic properties?
- Solubility Optimization: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the biphenyl moiety while retaining target affinity.
- Metabolic Stability: Replace labile methyl groups with fluorine atoms to reduce CYP450-mediated oxidation.
- Bioavailability Screening: Perform parallel artificial membrane permeability assays (PAMPA) to prioritize analogs with enhanced absorption .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling: Measure plasma protein binding, half-life, and tissue distribution to identify bioavailability bottlenecks.
- Metabolite Identification: Use LC-MS/MS to detect active or inhibitory metabolites that may alter in vivo outcomes.
- Species-Specific Differences: Compare target homology (e.g., human vs. murine enzymes) to rationalize divergent results .
Methodological Guidance Table
| Research Objective | Recommended Techniques | Key Considerations |
|---|---|---|
| Synthesis Optimization | DoE (Design of Experiments), reaction calorimetry | Minimize side reactions by controlling temperature and solvent polarity . |
| Target Validation | Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC) | Use recombinant proteins to avoid interference from cellular debris . |
| Structural Analysis | Single-crystal XRD, 2D NMR (COSY, NOESY) | Ensure crystals are free of solvent impurities for accurate XRD . |
| Data Contradiction Resolution | Meta-analysis, Bayesian statistics | Account for batch effects and assay variability . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
